CGP 20712 A

Description

Properties

IUPAC Name |

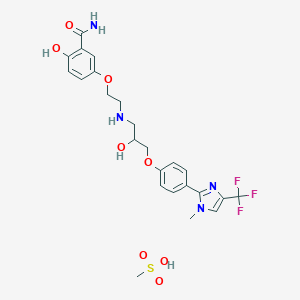

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4O5.CH4O3S/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;1-5(2,3)4/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPOVCXWKBYDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434017 | |

| Record name | CGP 20712A methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105737-62-0 | |

| Record name | 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105737-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 20712A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105737620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 20712A methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-20712A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU8DA2K9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CGP 20712 A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 A is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable tool in cardiovascular research and drug development. Its remarkable selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor allows for the precise dissection of β1-adrenoceptor-mediated signaling pathways and physiological effects. This technical guide provides an in-depth exploration of the core mechanism of action of CGP 20712 A, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Analysis of CGP 20712 A Binding Affinity and Selectivity

The defining characteristic of CGP 20712 A is its high affinity for and selectivity toward the β1-adrenergic receptor. This has been quantified through various in vitro binding assays.

| Parameter | Value | Receptor Subtype | Reference |

| IC50 | 0.7 nM | β1-adrenoceptor | [1][2] |

| Ki | 0.3 nM | β1-adrenoceptor | [3][4] |

| IC50 | 6700 nM | β2-adrenoceptor | [2] |

| Selectivity (IC50 β2 / IC50 β1) | ~10,000-fold | β1 vs. β2 | [1][5] |

Table 1: Binding Affinity and Selectivity of CGP 20712 A. The table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for CGP 20712 A at β1- and β2-adrenergic receptors, highlighting its significant selectivity for the β1 subtype.

Core Mechanism of Action: Competitive Antagonism of the β1-Adrenergic Receptor

CGP 20712 A functions as a competitive antagonist at the β1-adrenergic receptor. This means that it binds to the same site as endogenous catecholamines, such as adrenaline and noradrenaline, but does not activate the receptor. By occupying the binding site, CGP 20712 A prevents the receptor from being stimulated by agonists, thereby inhibiting its downstream signaling cascade.

The primary signaling pathway initiated by β1-adrenergic receptor activation is the Gs-protein-adenylyl cyclase-cAMP pathway. Under normal physiological conditions, agonist binding to the β1-adrenoceptor leads to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.

CGP 20712 A, by blocking agonist binding, effectively halts this cascade at its inception. This leads to a reduction in intracellular cAMP levels and a subsequent decrease in PKA activity, thereby attenuating the physiological responses typically mediated by β1-adrenoceptor stimulation.

Signaling Pathway Diagram

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronotropic and inotropic effects of 3 kinds of alpha-adrenergic blockers on the isolated dog atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Adrenergic regulation of cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Antagonism of Beta-1 Adrenoceptors by CGP 20712 A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective beta-1 adrenoceptor antagonist, CGP 20712 A. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows.

Core Focus: Unraveling the Selectivity of CGP 20712 A

CGP 20712 A is a potent and highly selective antagonist of the beta-1 adrenoceptor, a class of G protein-coupled receptors crucial in cardiovascular function. Its remarkable selectivity over the beta-2 adrenoceptor subtype makes it an invaluable tool in pharmacological research and a lead compound in the development of cardioselective beta-blockers. Understanding the precise binding affinities and functional consequences of this selectivity is paramount for its application in both basic research and clinical development.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of CGP 20712 A is quantitatively demonstrated through its differential binding affinities for the beta-1 and beta-2 adrenoceptors. The following tables summarize key binding and functional parameters from various studies.

| Parameter | Receptor Subtype | Species | Cell/Tissue Type | Value | Reference |

| IC50 | Beta-1 | Rat | - | 0.7 nM | [1] |

| Ki | Beta-1 | Human | CHO Cells | 0.25 nM | |

| Ki | Beta-1 | Rat | - | 0.3 nM | [2] |

| KB | Beta-1 | Rat | Sinoatrial Node | 0.3 nM | [2] |

| pA2 | Beta-1 | Guinea Pig | Atria | 9.4 |

Table 1: Binding and Functional Affinity of CGP 20712 A for the Beta-1 Adrenoceptor. This table presents various affinity constants (IC50, Ki, KB) and the functional antagonist potency (pA2) of CGP 20712 A for the beta-1 adrenoceptor across different species and experimental systems.

| Parameter | Receptor Subtype | Species | Cell/Tissue Type | Value | Selectivity (Beta-1/Beta-2) | Reference |

| Selectivity Ratio | Beta-2 | Human | CHO Cells | - | 501-fold | [3] |

| Selectivity Ratio | Beta-2 | Rat | Neocortical Membranes | - | ~10,000-fold | [1][4] |

| pA2 | Beta-2 | Guinea Pig | Trachea | 5.8 | - |

Table 2: Selectivity Profile of CGP 20712 A for the Beta-2 Adrenoceptor. This table highlights the significantly lower affinity of CGP 20712 A for the beta-2 adrenoceptor, presented as selectivity ratios and a pA2 value.

Key Experimental Protocols

The determination of the binding affinity and selectivity of CGP 20712 A relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays.

Radioligand Binding Assay (Competition)

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled ligand (CGP 20712 A) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Biological Material: Membranes prepared from cells or tissues expressing beta-1 and beta-2 adrenoceptors (e.g., CHO cells stably expressing human beta-1 or beta-2 adrenoceptors, rat neocortical membranes).

- Radioligand: A non-selective beta-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]-CYP).

- Unlabeled Ligand: CGP 20712 A.

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM).

- Wash Buffer: Cold assay buffer.

- Scintillation Cocktail: For detection of tritium.

- Glass Fiber Filters: To separate bound from free radioligand.

2. Procedure:

- Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of CGP 20712 A.

- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

- Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

3. Data Analysis:

- IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of CGP 20712 A. The concentration of CGP 20712 A that inhibits 50% of the specific radioligand binding is the IC50 value.

- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Adenylyl Cyclase Functional Assay

This assay assesses the functional antagonism of CGP 20712 A by measuring its ability to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a second messenger generated upon beta-adrenoceptor activation.

1. Materials:

- Biological Material: Intact cells or cell membranes expressing beta-1 or beta-2 adrenoceptors.

- Agonist: A beta-adrenoceptor agonist such as isoproterenol.

- Antagonist: CGP 20712 A.

- Assay Buffer: A suitable buffer containing ATP (the substrate for adenylyl cyclase) and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

- Phosphodiesterase Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).

- cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA or radioimmunoassay).

2. Procedure:

- Pre-incubation: Pre-incubate the cells or membranes with various concentrations of CGP 20712 A for a defined period.

- Stimulation: Add a fixed concentration of the beta-adrenoceptor agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to initiate adenylyl cyclase activity.

- Incubation: Incubate for a specific time at 37°C to allow for cAMP production.

- Termination: Stop the reaction, often by adding a reagent that lyses the cells and inactivates the enzyme.

- cAMP Measurement: Measure the amount of cAMP produced in each sample using a suitable detection method.

3. Data Analysis:

- Dose-Response Curve: Plot the percentage of agonist-stimulated cAMP production against the logarithm of the concentration of CGP 20712 A.

- IC50 Determination: Determine the concentration of CGP 20712 A that inhibits 50% of the agonist-induced cAMP production.

- pA2 Calculation: The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Visualizing the Molecular Landscape

To further elucidate the mechanisms and methodologies described, the following diagrams, generated using the DOT language, provide a visual representation of the key processes.

Caption: Beta-Adrenergic Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by agonist binding to the beta-1 adrenoceptor, leading to the production of cAMP and a subsequent cellular response. It also depicts the inhibitory action of CGP 20712 A.

Caption: Radioligand Competition Binding Assay Workflow. This flowchart outlines the key steps involved in performing a radioligand competition binding assay to determine the affinity of CGP 20712 A.

Caption: Adenylyl Cyclase Functional Assay Workflow. This flowchart provides a step-by-step overview of a functional assay to measure the antagonistic effect of CGP 20712 A on adenylyl cyclase activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 20712 A: A Comprehensive Technical Guide to its Interaction with Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of CGP 20712 A, a potent and highly selective β1-adrenergic receptor antagonist. This document summarizes its binding affinities (IC50 and Ki values) for the different β-adrenergic receptor subtypes, details the experimental protocols for determining these values, and illustrates the associated signaling pathways.

Quantitative Data Summary

CGP 20712 A is well-established as a tool for distinguishing between β1 and β2-adrenergic receptor subtypes due to its remarkable selectivity. The following tables summarize the reported IC50 and Ki values for CGP 20712 A at human β1, β2, and β3-adrenergic receptors.

Table 1: IC50 Values of CGP 20712 A for β-Adrenergic Receptors

| Receptor Subtype | IC50 (nM) | Assay Type | Radioligand | Cell/Tissue Type | Reference |

| β1 | 0.7 | Radioligand Binding | [3H]Dihydroalprenolol | Rat Neocortical Membranes | [1][2] |

| β2 | ~7000 | Radioligand Binding | [3H]Dihydroalprenolol | Rat Neocortical Membranes | [1][2] |

| β3 | Not explicitly determined, but selectivity is high | Functional Assay (cAMP accumulation) | - | CHO cells expressing human β3-AR | [3] |

Table 2: Ki Values of CGP 20712 A for β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Assay Type | Radioligand | Cell/Tissue Type | Reference |

| β1 | 0.3 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β1-AR | [4] |

| β2 | 1504.5 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β2-AR | [3] |

| β3 | 12507 | Radioligand Binding | [3H]CGP 12177 | CHO cells expressing human β3-AR | [3] |

Note: The selectivity of CGP 20712 A for the β1-adrenoceptor over the β2-adrenoceptor is approximately 10,000-fold.[1] Furthermore, it exhibits a 4169-fold selectivity for the β1-receptor over the β3-receptor.[3]

Experimental Protocols

The determination of IC50 and Ki values for CGP 20712 A is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, in this case, CGP 20712 A) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells stably expressing human β1, β2, or β3-adrenoceptors).

-

Radioligand: A high-affinity radiolabeled ligand that binds to the target receptor, such as [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177.

-

Competitor: Unlabeled CGP 20712 A, serially diluted to a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: For rapid washing of the filters.

-

Scintillation Counter: To measure the radioactivity on the filters.

Step-by-Step Protocol for IC50 and Ki Determination

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled competitor, CGP 20712 A.

-

For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

-

For determining total binding, add assay buffer instead of a competitor.

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (CPM in the presence of excess propranolol) from the total binding (CPM with no competitor) and from the binding at each competitor concentration.

-

Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of CGP 20712 A that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the β-adrenergic receptors and a typical experimental workflow for determining IC50 and Ki values.

Signaling Pathways

Caption: Signaling pathways of β1, β2, and β3-adrenergic receptors.

Experimental Workflow

Caption: Workflow for IC50 and Ki determination via radioligand binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure and Chemical Properties of CGP 20712 A

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712 A is a highly potent and selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for the characterization of β-adrenergic receptor subtypes. Its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor, with a selectivity ratio of approximately 10,000-fold, allows for the precise investigation of β1-adrenoceptor function in various physiological and pathological contexts.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of CGP 20712 A, along with detailed methodologies for key experiments and visualizations of associated signaling pathways.

Chemical Structure and Physicochemical Properties

CGP 20712 A is a synthetic organic compound, and its chemical and physical properties are summarized below. The compound is available in different forms, including as a mesylate salt, a dihydrochloride (B599025) salt, and as a free base. It is important to consider the specific form of the compound when interpreting and comparing experimental data.

Table 1: Chemical and Physical Properties of CGP 20712 A and its Salts

| Property | CGP 20712 A (Mesylate Salt) | CGP 20712 (Free Base) | CGP 20712 (Dihydrochloride Salt) |

| IUPAC Name | 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]-benzamide, monomethanesulfonate | 2-hydroxy-5-(2-((2-hydroxy-3-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)amino)ethoxy)benzamide[4] | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride[5] |

| CAS Number | 105737-62-0[1][6] | 137888-49-4[4][7] | 1216905-73-5[5] |

| Molecular Formula | C24H29F3N4O8S[1][2] | C23H25F3N4O5[4][7] | C23H25F3N4O5.2HCl[5] |

| Molecular Weight | 590.57 g/mol [1][8] | 494.46 g/mol [4][7] | 567.39 g/mol [5] |

| Appearance | White to yellow solid[1] | Solid powder[4] | Solid |

| Purity | ≥98% (HPLC)[9] | >98%[4] | ≥96% (HPLC)[5] |

| Solubility | DMSO: 100 mg/mL (169.33 mM)[1], H2O: >10 mg/mL[9] | Not specified | Water: Soluble to 50 mM[10] |

| Storage | -20°C, sealed storage, away from moisture[1] | Store at 2-8°C[9] | Store at +4°C[5] |

Pharmacological Properties

CGP 20712 A is a competitive antagonist of the β1-adrenergic receptor. Its high affinity and selectivity make it a powerful tool for distinguishing between β1- and β2-adrenoceptor-mediated effects.

Table 2: Pharmacological Data for CGP 20712 A

| Parameter | Value | Receptor Subtype | Notes |

| IC50 | 0.7 nM[1][2][6] | β1-adrenoceptor | |

| Ki | 0.3 nmol/L[7] | β1-adrenoceptor | |

| Selectivity | ~10,000-fold over β2-adrenoceptors[1][2][3] | β1 vs β2 | The ratio of IC50 for β2 to IC50 for β1 is approximately 10,000.[11] |

Mechanism of Action and Signaling Pathways

CGP 20712 A exerts its pharmacological effects by competitively binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[7] The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly associated with the Gs alpha subunit.

Upon agonist binding, the β1-adrenoceptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In cardiac myocytes, this signaling cascade results in increased heart rate and contractility.

CGP 20712 A blocks this canonical signaling pathway by occupying the receptor's binding site.

References

- 1. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of High Quality Murine Atrial and Ventricular Myocytes for Simultaneous Measurements of Ca2+ Transients and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Highly Selective Tool: A Technical Guide to the Discovery and History of CGP 20712 A in β-Adrenoceptor Research

For researchers, scientists, and drug development professionals, the precise dissection of biological pathways is paramount. The discovery of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist, marked a significant milestone in cardiovascular and neuroscience research. This technical guide provides an in-depth exploration of the discovery, history, and key applications of CGP 20712 A as an indispensable research tool.

Discovery and Initial Characterization

CGP 20712 A, with the chemical name 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate, emerged from research efforts aimed at developing highly selective antagonists for the β1-adrenergic receptor.[1][2] Its initial characterization in the mid-1980s revealed its exceptional affinity and selectivity for the β1-adrenoceptor over the β2-adrenoceptor subtype.[3][4] This remarkable selectivity, with a reported ratio of approximately 10,000-fold, immediately positioned CGP 20712 A as a powerful tool for differentiating between these two closely related receptor subtypes.[4][5]

Quantitative Pharmacological Profile

The utility of CGP 20712 A as a research tool is fundamentally based on its well-defined quantitative pharmacology. Numerous studies have characterized its binding affinities (Ki) and inhibitory concentrations (IC50) across various tissues and cell lines.

| Parameter | Receptor Subtype | Value | Tissue/Cell Line | Reference |

| IC50 | β1-adrenoceptor | 0.7 nM | Not Specified | [5] |

| Ki | β1-adrenoceptor | 0.3 nM | Not Specified | [1][6][7][8] |

| pKD | β1-adrenoceptor | 9.5 ± 0.9 | Sheep Cardiac Ventricular Muscle | [9] |

| pKD | β2-adrenoceptor | 4.5 ± 0.4 | Sheep Cardiac Ventricular Muscle | [9] |

| Ki | β1-adrenoceptor | 9.4 ± 2.4 nM | Ferret Ventricular Myocardium | [10] |

| Ki | β2-adrenoceptor | 16 ± 11 µM | Ferret Ventricular Myocardium | [10] |

Table 1: Quantitative Binding Data for CGP 20712 A

Key Experimental Applications and Protocols

CGP 20712 A has been instrumental in a variety of experimental settings, from in vitro binding assays to in vivo physiological studies.

Radioligand Binding Assays for Receptor Subtype Quantification

A primary application of CGP 20712 A is in competitive radioligand binding assays to determine the relative proportions of β1 and β2 adrenoceptors in a given tissue or cell preparation.[2][3]

Experimental Protocol: Differentiating β1- and β2-Adrenoceptors using [3H]Dihydroalprenolol ([3H]DHA) and CGP 20712 A

-

Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Membrane preparation (typically 50-100 µg protein)

-

[3H]DHA (a non-selective β-adrenoceptor antagonist radioligand) at a concentration near its Kd (e.g., 1-5 nM).

-

Increasing concentrations of CGP 20712 A (e.g., 10⁻¹² to 10⁻⁴ M).

-

For non-specific binding determination, include a high concentration of a non-selective antagonist like propranolol (B1214883) (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The resulting competition curve will be biphasic in tissues containing both β1 and β2 receptors. The high-affinity portion of the curve represents displacement from β1 receptors, while the low-affinity portion represents displacement from β2 receptors. This allows for the calculation of the density of each receptor subtype.[3]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for quantifying β-adrenoceptor subtypes.

Functional Assays: Investigating β-Adrenoceptor Signaling

CGP 20712 A is crucial for isolating the functional consequences of β2-adrenoceptor activation by blocking the effects of β1-adrenoceptor stimulation. A common functional assay measures the production of cyclic AMP (cAMP) via adenylyl cyclase activation.

Experimental Protocol: Adenylyl Cyclase Activation Assay

-

Cell Culture and Treatment: Culture cells expressing β-adrenoceptors to an appropriate confluency. Pre-incubate the cells with 300 nM CGP 20712 A for a sufficient time (e.g., 30 minutes) to ensure complete blockade of β1-adrenoceptors.[11]

-

Stimulation: Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol (B85558) or adrenaline) at various concentrations.

-

Cell Lysis and cAMP Measurement: After the desired stimulation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Data Analysis: The resulting dose-response curve will represent the cAMP production mediated solely by β2-adrenoceptors, as the β1-adrenoceptor component is blocked by CGP 20712 A.

β1-Adrenoceptor Signaling Pathway

Caption: Simplified β1-adrenoceptor signaling cascade.

In Vivo Cardiovascular Studies

CGP 20712 A has been used in animal models to investigate the specific role of β1-adrenoceptors in cardiovascular function.

Experimental Protocol: In Vivo Cardiovascular Study in Rats

-

Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and implant catheters for drug administration (e.g., jugular vein) and blood pressure/heart rate monitoring (e.g., carotid artery). Allow the animals to recover from surgery.

-

Drug Administration: Administer CGP 20712 A intravenously to block β1-adrenoceptors. A typical dose might be a bolus followed by a continuous infusion to maintain a steady-state concentration.

-

Cardiovascular Monitoring: Record baseline cardiovascular parameters (heart rate, blood pressure).

-

Challenge: Administer a β-adrenoceptor agonist (e.g., adrenaline) and record the changes in cardiovascular parameters.[11]

-

Data Analysis: The observed responses in the presence of CGP 20712 A can be attributed to the stimulation of β2-adrenoceptors, thereby elucidating their specific contribution to the overall cardiovascular response.

Conclusion

Since its discovery, CGP 20712 A has proven to be an invaluable and highly specific tool for the pharmacological dissection of β-adrenergic receptor subtypes. Its high affinity and selectivity for the β1-adrenoceptor have enabled researchers to precisely quantify receptor populations and to isolate and study the distinct physiological roles of β1- and β2-adrenoceptors in a multitude of biological systems. The detailed experimental protocols provided in this guide serve as a starting point for researchers looking to leverage the power of this important research compound in their own investigations. As our understanding of G-protein coupled receptor signaling continues to evolve, the utility of highly selective tools like CGP 20712 A will undoubtedly remain critical for advancing the frontiers of pharmacology and drug development.

References

- 1. ELISA Kit [ABIN1049938] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Role of CGP 20712A in Differentiating Beta-Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of CGP 20712A, a cornerstone tool in pharmacological research for its remarkable selectivity as a β1-adrenoceptor antagonist. Its ability to discriminate between β-adrenoceptor subtypes has been pivotal in elucidating the distinct physiological and pathological roles of these receptors. This document outlines the quantitative pharmacology of CGP 20712A, details the experimental protocols used to characterize its binding and functional activity, and illustrates the underlying signaling pathways.

Quantitative Pharmacology of CGP 20712A

CGP 20712A is a highly potent and selective antagonist for the β1-adrenoceptor. Its primary utility in research stems from its ability to selectively block β1-adrenoceptors with minimal impact on β2 and β3 subtypes, thereby allowing for the precise dissection of β-adrenergic signaling. The affinity and selectivity of CGP 20712A have been quantified through various in vitro assays, with the data consistently demonstrating its high preference for the β1 subtype.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | IC50 | Selectivity Ratio (β1 vs. β2) | Selectivity Ratio (β1 vs. β3) | Reference |

| CGP 20712A | β1-adrenoceptor | 0.3 nM | 0.7 nM | ~10,000-fold | 4169-fold | [1][2][3] |

| CGP 20712A | β2-adrenoceptor | - | - | - | - | [4][5] |

| CGP 20712A | β3-adrenoceptor | - | - | - | - | [4][5] |

Note: The table summarizes data from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

The characterization of CGP 20712A's selectivity relies on robust and well-defined experimental methodologies. The following sections detail the key assays employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6] These assays utilize a radiolabeled compound (the radioligand) that binds to the receptor of interest. The affinity of an unlabeled compound, such as CGP 20712A, is determined by its ability to displace the radioligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target β-adrenoceptor subtypes (e.g., CHO cell lines stably expressing human β1, β2, or β3-adrenoceptors) are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

2. Competition Binding Assay:

-

A constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [³H]dihydroalprenolol ([³H]DHA) or ¹²⁵I-cyanopindolol (¹²⁵I-CYP)) is incubated with the membrane preparation.[6][7][8]

-

Increasing concentrations of the unlabeled competitor ligand (CGP 20712A) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve.

-

The Ki value (the equilibrium dissociation constant of the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

// Nodes start [label="Start: Tissue/Cell Culture\n(Expressing β-AR subtypes)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenization [label="Homogenization\nin Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation &\nWashing", fillcolor="#F1F3F4", fontcolor="#202124"]; membranes [label="Isolated Cell\nMembranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; radioligand [label="Radioligand\n(e.g., [3H]DHA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; competitor [label="Unlabeled Competitor\n(CGP 20712A)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation to\nEquilibrium", fillcolor="#F1F3F4", fontcolor="#202124"]; filtration [label="Rapid Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; counting [label="Scintillation\nCounting", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(IC50, Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine\nBinding Affinity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> homogenization; homogenization -> centrifugation; centrifugation -> membranes; membranes -> incubation; radioligand -> incubation; competitor -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; analysis -> end; }

Caption: Simplified signaling pathways of β-adrenoceptor subtypes.

Conclusion

CGP 20712A remains an indispensable pharmacological tool for the differential characterization of β-adrenoceptor subtypes. Its high selectivity for the β1-adrenoceptor allows researchers to isolate and study the specific roles of this receptor in health and disease. The robust experimental protocols outlined in this guide provide a framework for accurately determining the affinity and functional effects of compounds at β-adrenoceptor subtypes, thereby facilitating the development of more selective and effective therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of CGP 20712 A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CGP 20712 A, a potent and highly selective β1-adrenoceptor antagonist. Its remarkable selectivity makes it an invaluable tool in cardiovascular research and drug development for dissecting the distinct roles of β1- and β2-adrenergic receptors.

Core Mechanism of Action

CGP 20712 A functions as a competitive antagonist at the β1-adrenergic receptor. Its primary mechanism involves binding to β1-receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This blockade inhibits the downstream signaling cascade typically initiated by β1-receptor activation, most notably the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of CGP 20712 A.

| Parameter | Value | Receptor Subtype | Reference |

| IC50 | 0.7 nM | β1-adrenoceptor | |

| Ki | 0.3 nM | β1-adrenoceptor | |

| Selectivity | ~10,000-fold over β2-adrenoceptors | β1 vs. β2 | |

| KB | 0.3 nM | β1-adrenoceptor |

Table 1: Binding Affinity and Selectivity of CGP 20712 A

| Tissue/Cell Preparation | Receptor Subtype(s) Investigated | Key Findings | Reference |

| Rat Neocortical Membranes | β1 and β2 | Biphasic competition curve with [3H]DHA, indicating distinct β1 and β2 populations. | |

| Rat Cerebellar Membranes | Primarily β1 | Monophasic competition curve with [3H]DHA. | |

| Rat Ventricular Myocytes | β1 and β2 | Predominantly β1-adrenoceptors (90%); CGP 20712 A selectively antagonized β1-mediated effects. | |

| Rat Right Atria (Sinoatrial Node) | β1 and β2 | CGP 20712 A unmasked β2-adrenoceptor-mediated positive chronotropic effects of adrenaline at high concentrations. |

Table 2: Summary of In Vitro Studies with CGP 20712 A

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: β1-Adrenergic Receptor Signaling Pathway and the Inhibitory Action of CGP 20712 A.

Caption: Workflow for a Radioligand Competition Binding Assay using CGP 20712 A.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is adapted from studies quantifying β-adrenoceptor subtypes.

-

Membrane Preparation:

-

Tissues (e.g., rat neocortex, cerebellum, or ventricular myocardium) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a non-selective β-adrenoceptor radioligand, such as [3H]dihydroalprenolol ([3H]DHA) or [125I]-iodocyanopindolol ([125I]-ICYP).

-

Increasing concentrations of unlabeled CGP 20712 A are added to compete for binding to the receptors.

-

Incubation is carried out at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding at each concentration of CGP 20712 A is calculated by subtracting the non-specific binding from the total binding.

-

Competition curves are generated by plotting the specific binding as a function of the logarithm of the competitor concentration.

-

The IC50 value (the concentration of CGP 20712 A that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value (the equilibrium dissociation constant of the competitor) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Antagonism in Isolated Sinoatrial Node

This protocol is based on studies investigating the chronotropic effects of catecholamines.

-

Tissue Preparation:

-

The right atrium, containing the sinoatrial node, is dissected from a rat and mounted in an organ bath.

-

The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The spontaneous beating rate of the atrium is recorded.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to an agonist, such as adrenaline or noradrenaline, is established to determine the baseline positive chronotropic effect.

-

The tissue is then washed and incubated with a fixed concentration of CGP 20712 A (e.g., 300 nM) for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of CGP 20712 A.

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the rightward shift of the curve in the presence of CGP 20712 A indicates competitive antagonism.

-

The potency of the antagonist can be quantified by calculating the pA2 value from the Schild plot.

-

In the case of adrenaline, the presence of CGP 20712 A may reveal a biphasic response curve, with the low-potency phase being attributable to β2-adrenoceptor stimulation.

-

Caption: Workflow for a Functional Antagonism Assay in Isolated Sinoatrial Node.

Conclusion

CGP 20712 A is a cornerstone pharmacological tool for the investigation of β1-adrenergic receptor function. Its high potency and exceptional selectivity allow for the precise delineation of β1-mediated physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued use of CGP 20712 A in advancing our understanding of adrenergic signaling in cardiovascular and other systems.

CGP 20712A: A Precision Tool for Dissecting G-Protein Coupled Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 20712A is a highly potent and selective antagonist for the β1-adrenergic receptor (β1-AR), a critical member of the G-protein coupled receptor (GPCR) family. Its remarkable selectivity, approximately 10,000-fold higher for β1-AR over β2-AR, establishes it as an indispensable tool in pharmacological research.[1][2] This guide provides a comprehensive overview of CGP 20712A, including its mechanism of action, quantitative binding characteristics, and detailed protocols for its application in key experimental assays. The information presented herein is intended to equip researchers with the knowledge to effectively utilize CGP 20712A for the investigation of GPCR signaling pathways and for the development of novel therapeutics.

Introduction to CGP 20712A

CGP 20712A is a hydrophilic imidazopyridine derivative that acts as a competitive antagonist at the β1-adrenergic receptor.[3] Its high affinity and selectivity make it an invaluable pharmacological instrument for distinguishing between β1- and β2-adrenergic receptor-mediated effects.[2][4] The primary mechanism of action for CGP 20712A involves its direct competition with endogenous catecholamines, such as adrenaline and noradrenaline, for binding to the β1-AR.[3][5] This blockade effectively inhibits the downstream signaling cascade typically initiated by agonist binding.

The significance of CGP 20712A in GPCR research is multifaceted. It allows for the precise quantification of β1- and β2-adrenoceptor populations within a given tissue, aiding in the characterization of receptor distribution and density.[2][4] Furthermore, its ability to selectively block β1-AR signaling enables the elucidation of the specific physiological and pathological roles of this receptor subtype in various systems, including the cardiovascular and central nervous systems.[6][7]

Mechanism of Action and Signaling Pathway

The β1-adrenergic receptor is a canonical GPCR that, upon activation by an agonist, couples to the stimulatory G-protein, Gs. This interaction triggers the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its dissociation from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous intracellular proteins, culminating in a cellular response.

CGP 20712A exerts its antagonistic effect by competitively binding to the β1-AR, thereby preventing agonist-induced conformational changes necessary for Gs protein coupling and subsequent adenylyl cyclase activation. This inhibitory action is depicted in the signaling pathway diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using CGP 20712 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Implication of beta 1- and beta 2-adrenergic receptors in the antinociceptive effect of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of CGP 20712 A in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies utilizing CGP 20712 A in cardiovascular research. CGP 20712 A is a highly selective β1-adrenoceptor antagonist, a characteristic that makes it a valuable tool for dissecting the roles of β1- and β2-adrenergic receptors in the cardiovascular system. This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying signaling pathways and experimental designs.

Core Mechanism of Action

CGP 20712 A functions by competitively binding to β1-adrenoceptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][2] This selective blockade of β1-receptors allows for the precise investigation of their physiological and pathophysiological roles in cardiac function and hemodynamics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CGP 20712 A from various in vitro and in vivo studies.

| Parameter | Value | Species/Tissue | Reference |

| Kᵢ (inhibition constant) | 0.3 nmol/L | Not specified | [1][2] |

| IC₅₀ (half maximal inhibitory concentration) | 0.7 nM | Not specified | [3] |

| Selectivity for β1 vs. β2 | ~10,000-fold | Rat neocortical membranes | [3][4] |

| pKᵢ for α1-adrenoceptors | 5.26 | Rat cerebral cortex membranes | [5] |

Table 1: Binding Affinity and Selectivity of CGP 20712 A.

| Experimental Model | CGP 20712 A Concentration/Dose | Observed Effect | Reference |

| Rat right atria | 300 nmol/L | Unmasked β2-adrenoceptor-mediated positive chronotropic effects of (-)-adrenaline. | [6] |

| Conscious, freely moving rats | 200 µg/kg bolus + 100 µg/kg/h infusion | Attenuated tachycardia induced by adenosine (B11128) A2A and A2B receptor agonists. | [7][8] |

| Rat isolated ventricular myocytes | 10 nM, 100 nM, 1000 nM | Did not affect adenylate cyclase activation by β2-adrenoceptors. | [3] |

Table 2: In Vitro and In Vivo Effects of CGP 20712 A in Cardiovascular Models.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway affected by CGP 20712 A and a typical experimental workflow for its use in vivo.

Caption: β1-Adrenoceptor Signaling Pathway and Site of CGP 20712 A Action.

Caption: Experimental Workflow for Investigating β1-Adrenoceptor Involvement.

Experimental Protocols

Radioligand Binding Assay for Receptor Selectivity

This protocol is based on the methodology described for determining the selectivity of CGP 20712 A.[4]

Objective: To determine the binding affinity and selectivity of CGP 20712 A for β1- and β2-adrenoceptors.

Materials:

-

Rat neocortical and cerebellar membranes (as sources of mixed β1/β2 and predominantly β2 receptors, respectively).

-

[³H]dihydroalprenolol ([³H]DHA) as the radioligand.

-

CGP 20712 A.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat neocortical and cerebellar membrane homogenates.

-

In a series of tubes, add a fixed concentration of [³H]DHA to the membrane preparations.

-

Add increasing concentrations of CGP 20712 A to the tubes to generate a competition curve.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ values and, subsequently, the Kᵢ values for CGP 20712 A at both β1- and β2-adrenoceptors. The biphasic competition curve in tissues with mixed receptor populations (like the neocortex) allows for the differentiation of binding to the two receptor subtypes.

In Vivo Hemodynamic Studies in Conscious Rats

This protocol is a generalized representation of the in vivo studies cited.[7][8]

Objective: To investigate the role of β1-adrenoceptors in mediating the cardiovascular effects of other pharmacological agents.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic agents for surgical instrumentation.

-

Pulsed Doppler flow probes.

-

Intravenous catheters.

-

CGP 20712 A solution.

-

Vehicle solution (e.g., 5% propylene (B89431) glycol, 2% Tween 80 in sterile saline).

-

Agonist of interest (e.g., CGS 21680, BAY 60-6583).

-

Data acquisition system for monitoring hemodynamic parameters.

Procedure:

-

Surgically implant pulsed Doppler flow probes on the renal and mesenteric arteries and an intravenous catheter for drug administration. Allow for a recovery period.

-

On the day of the experiment, place the conscious, freely moving rat in a recording chamber.

-

Record baseline hemodynamic variables, including mean arterial pressure (MAP), heart rate (HR), and regional blood flow.

-

Randomly assign rats to either a vehicle control group or a CGP 20712 A treatment group.

-

Administer an intravenous bolus of either vehicle or CGP 20712 A (200 µg/kg), followed by a continuous infusion (100 µg/kg/h) for a specified period (e.g., 90 minutes).

-

Following the pre-treatment period, administer the agonist of interest via intravenous infusion at escalating doses.

-

Continuously monitor and record all hemodynamic variables throughout the agonist infusion.

-

Analyze the collected data to compare the hemodynamic responses to the agonist in the presence and absence of β1-adrenoceptor blockade with CGP 20712 A.

Concluding Remarks

The preliminary studies outlined in this technical guide establish CGP 20712 A as a potent and highly selective tool for cardiovascular research. Its ability to differentiate between β1- and β2-adrenoceptor-mediated effects has been instrumental in elucidating the specific roles of these receptors in regulating heart rate and vascular tone. The provided data, protocols, and visualizations serve as a foundational resource for researchers and drug development professionals aiming to further investigate the complex interplay of adrenergic signaling in cardiovascular health and disease. Future research can build upon these methodologies to explore the therapeutic potential of selective β1-adrenoceptor modulation in various cardiovascular pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The beta 1-adrenoceptor antagonist CGP 20712 A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of β‐adrenoceptors in the cardiovascular responses induced by selective adenosine A2A and A2B receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of CGP 20712 A on Cardiac Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CGP 20712 A on cardiac function, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates. CGP 20712 A is a highly selective β1-adrenoceptor antagonist, making it a valuable tool for cardiovascular research. Its ability to differentiate between β1- and β2-adrenoceptor-mediated effects has been instrumental in elucidating the specific roles of these receptor subtypes in the heart.

Core Mechanism of Action

CGP 20712 A exerts its effects by competitively binding to β1-adrenoceptors, thereby blocking the downstream signaling initiated by endogenous catecholamines such as adrenaline and noradrenaline. This selective antagonism has profound implications for cardiac chronotropy (heart rate), inotropy (contractility), and lusitropy (relaxation).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CGP 20712 A and its observed effects on various cardiac functions.

Table 1: Pharmacological Properties of CGP 20712 A

| Parameter | Value | Species/Tissue | Reference |

| Ki | 0.3 nmol/L | Not specified | |

| IC50 | 0.7 nM | Not specified | |

| Selectivity | ~10,000-fold for β1 over β2 | Not specified | |

| pKD (β1) | 9.5 ± 0.9 | Sheep ventricular myocardium | |

| pKD (β2) | 4.5 ± 0.4 | Sheep ventricular myocardium |

Table 2: Effects of CGP 20712 A on Cardiac Parameters

| Parameter | Effect | Experimental Model | Key Findings | Reference |

| Heart Rate (Chronotropy) | Attenuates tachycardia induced by β-adrenergic stimulation. | Rat right atria, Conscious rats | Blocks the positive chronotropic effects of adrenaline and noradrenaline. Unmasks β2-adrenoceptor-mediated effects at high adrenaline concentrations. | |

| Myocardial Contractility (Inotropy) | Reduces the positive inotropic effects of β-agonists. | Sheep ventricular trabeculae | Shifts the dose-response curve for isoprenaline to the right. | |

| Calcium Current | Inhibits Isoprenaline-stimulated calcium current. | Rat ventricular myocytes | Nearly completely inhibited the Iso stimulation of calcium current (98.7 ± 0.1%). | |

| S1928 Phosphorylation (CaV1.2) | Reduces Isoprenaline-induced phosphorylation. | Rat ventricular myocytes | Reduced fluorescence by 79% relative to cells treated with Iso alone. |

Signaling Pathways Modulated by CGP 20712 A

CGP 20712 A primarily impacts the β-adrenergic signaling cascade in cardiac myocytes. By blocking the β1-adrenoceptor, it prevents the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This, in turn, reduces the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets that regulate cardiac function.

Methodological & Application

Application Notes and Protocols for CGP 20712 A in Rat Cardiovascular Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CGP 20712 A, a highly selective β1-adrenoceptor antagonist, in rat cardiovascular research. This document outlines its mechanism of action, provides detailed experimental protocols for both in vivo and in vitro studies, and presents quantitative data in a clear, tabular format.

Introduction to CGP 20712 A

CGP 20712 A is a potent and highly selective antagonist of the β1-adrenergic receptor, with a Ki value of 0.3 nmol/L.[1] Its primary mechanism of action involves competitively binding to β1-receptors, thereby inhibiting the binding of endogenous catecholamines like adrenaline and noradrenaline.[1] This selective blockade prevents the activation of downstream signaling pathways typically associated with β1-receptor stimulation, such as increased heart rate and contractility. Notably, CGP 20712 A exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it an invaluable tool for dissecting the specific roles of β1-adrenoceptors in cardiovascular regulation.[2]

Mechanism of Action: β1-Adrenoceptor Blockade

Upon binding to the β1-adrenoceptor, CGP 20712 A prevents the Gs protein-mediated activation of adenylyl cyclase. This, in turn, inhibits the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cardiac myocytes. The subsequent decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), resulting in decreased phosphorylation of calcium channels and other key proteins involved in cardiac muscle contraction. The net effect is a reduction in heart rate (negative chronotropy) and contractility (negative inotropy).

Quantitative Data Summary

The following tables summarize the quantitative effects of CGP 20712 A on key cardiovascular parameters in rats, as reported in various studies.

Table 1: In Vivo Effects of CGP 20712 A on Cardiovascular Parameters in Rats

| Parameter | Rat Strain | Dose | Route of Administration | Observed Effect | Reference |

| Heart Rate | Sprague-Dawley | 200 µg/kg bolus + 100 µg/kg/h infusion | Intravenous | Significant reduction in the tachycardic response to A2A and A2B receptor agonists.[3] | [3] |

| Mean Arterial Pressure (MAP) | Sprague-Dawley | 200 µg/kg bolus + 100 µg/kg/h infusion | Intravenous | No significant change in MAP.[3] | [3] |

| Cardiac Output | - | - | - | Data not consistently reported | - |

| Total Peripheral Resistance | - | - | - | Data not consistently reported | - |

Table 2: In Vitro Binding Affinity and Potency of CGP 20712 A

| Parameter | Preparation | Value | Reference |

| Ki (β1-adrenoceptor) | - | 0.3 nmol/L | [1] |

| IC50 (β1-adrenoceptor) | - | 0.7 nM | MedChemExpress |

| Selectivity (β1 vs. β2) | - | ~10,000-fold | [2] |

| KB (β1-adrenoceptors in rat sinoatrial node) | Rat right atria | 0.3 nmol/L | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving CGP 20712 A in rat cardiovascular models.

In Vivo Assessment of Cardiovascular Effects in Conscious Rats

This protocol is designed to evaluate the impact of CGP 20712 A on heart rate and blood pressure in conscious, freely moving rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

CGP 20712 A

-

Vehicle solution: 5% propylene (B89431) glycol, 2% Tween 80 in sterile saline[5]

-

Anesthetic (e.g., isoflurane)

-

Telemetry system for continuous blood pressure and heart rate monitoring

-

Intravenous catheters

Procedure:

-

Animal Preparation: Surgically implant telemetry probes for the measurement of arterial blood pressure and heart rate. Allow a recovery period of at least one week. For intravenous administration, implant a catheter into the jugular vein.

-

Drug Preparation: Dissolve CGP 20712 A in the vehicle solution to the desired concentration.

-

Acclimatization: On the day of the experiment, allow the rats to acclimatize to the experimental setup for at least 60 minutes.

-

Baseline Recording: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure) for a stable period (e.g., 30 minutes).

-

Administration: Administer CGP 20712 A via the intravenous catheter. A common dosing regimen is a 200 µg/kg bolus followed by a continuous infusion of 100 µg/kg/h.[3][5]

-

Data Acquisition: Continuously monitor and record cardiovascular parameters for a predefined period post-administration (e.g., 2-4 hours).

-

Data Analysis: Analyze the changes in heart rate and blood pressure from baseline in response to CGP 20712 A administration.

In Vitro Assessment of Chronotropic Effects in Isolated Rat Atria

This protocol is used to investigate the direct effects of CGP 20712 A on the heart rate of isolated rat right atria.

Materials:

-

Male Wistar rats (200-250 g)

-

CGP 20712 A

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

-

Organ bath system with force transducer

-

Isoproterenol (B85558) (or another β-agonist)

Procedure:

-

Tissue Preparation: Euthanize the rat and rapidly excise the heart. Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the atrial preparation to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.

-

Baseline Recording: Record the spontaneous beating rate (heart rate) of the atrium.

-

Agonist Response: Generate a cumulative concentration-response curve for a β-agonist like isoproterenol to establish a baseline contractile response.

-

Antagonist Incubation: Wash out the agonist and incubate the atrial preparation with a specific concentration of CGP 20712 A (e.g., 300 nmol/L) for a defined period (e.g., 30-60 minutes).[4]

-

Repeat Agonist Response: In the continued presence of CGP 20712 A, repeat the cumulative concentration-response curve for the β-agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of CGP 20712 A to determine the antagonistic effect (e.g., calculate the pA2 value).

Concluding Remarks

CGP 20712 A is a powerful pharmacological tool for the specific investigation of β1-adrenoceptor function in rat cardiovascular models. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results. Researchers should always consult relevant literature and institutional guidelines for animal care and use.

References

- 1. scispace.com [scispace.com]

- 2. Putative β4-adrenoceptors in rat ventricle mediate increases in contractile force and cell Ca2+: comparison with atrial receptors and relationship to (−)-[3H]-CGP 12177 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of β‐adrenoceptors in the cardiovascular responses induced by selective adenosine A2A and A2B receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP 20712 A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CGP 20712 A in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 20712 A is a highly potent and selective β1-adrenoceptor antagonist.[1][2] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it an invaluable tool for dissecting the specific roles of the β1-adrenergic signaling pathway in various physiological and pathological processes.[3] These application notes provide detailed information and protocols for the use of CGP 20712 A in in vivo studies in mice, with a particular focus on its application in models of cardiac hypertrophy.

Mechanism of Action

CGP 20712 A functions as a competitive antagonist at the β1-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, activates the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades. In the heart, this pathway mediates increases in heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy). By blocking this initial step, CGP 20712 A can effectively inhibit the physiological effects of β1-adrenoceptor stimulation.

Data Presentation

Table 1: Isoproterenol (B85558) Dosages for Induction of Cardiac Hypertrophy in Mice

The following table summarizes various dosages of isoproterenol, a non-selective β-adrenergic agonist, used to induce cardiac hypertrophy in mice. These models provide a relevant context for investigating the selective β1-adrenoceptor blocking effects of CGP 20712 A.

| Isoproterenol (ISO) Dose | Administration Route | Duration | Mouse Strain | Reference |

| 1.5 mg/kg/day | Subcutaneous injection | 7 days | Sprague-Dawley Rats* | [4] |

| 2, 4, or 10 mg/kg/day | Subcutaneous injection or Subcutaneous mini-pump | 2 weeks | C57BL/6J | [5] |

| 30 mg/kg/day | Intraperitoneal osmotic pump | 21 days | 105 Hybrid Mouse Diversity Panel strains | [6] |

| 50 mg/kg/day | Subcutaneous injection | 4, 8, or 11 days | C57BL/6 | [7] |

| 200 mg/kg/day | Subcutaneous injection | 3 days | FVB/N | [8] |

Note: While this study was conducted in rats, the dosage provides a useful reference point for designing murine studies.

Table 2: Suggested CGP 20712 A Dosages for In Vivo Studies in Mice (Hypothetical)

As direct in vivo dosage data for CGP 20712 A in mice is limited in the available literature, the following table provides a suggested range of concentrations for pilot studies. These are based on dosages used in rats and the compound's high in vitro potency. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

| CGP 20712 A Dose Range (mg/kg/day) | Administration Route | Rationale |

| 0.1 - 1 | Subcutaneous injection or Osmotic pump | To investigate partial blockade of β1-adrenoceptors. |

| 1 - 5 | Subcutaneous injection or Osmotic pump | Based on effective doses in rats for systemic effects[2]; expected to achieve significant β1-adrenoceptor occupancy. |

| 5 - 10 | Subcutaneous injection or Osmotic pump | For achieving near-complete blockade of β1-adrenoceptors in studies requiring maximal inhibition. |

Experimental Protocols

Protocol 1: Co-administration of CGP 20712 A with Isoproterenol to Investigate the Role of β1-Adrenoceptors in Cardiac Hypertrophy

Objective: To determine the extent to which the hypertrophic effects of the non-selective β-agonist isoproterenol are mediated by β1-adrenoceptors.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Isoproterenol hydrochloride (Sigma-Aldrich)

-

CGP 20712 A (Tocris Bioscience or equivalent)

-

Sterile saline (0.9% NaCl)

-

Alzet osmotic minipumps (e.g., Model 1004 for 28-day delivery)

-

Surgical tools for subcutaneous implantation

-

Anesthesia (e.g., isoflurane)

-

Echocardiography system with a high-frequency linear-array transducer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle control (Saline)

-

Isoproterenol (e.g., 30 mg/kg/day)

-

Isoproterenol + CGP 20712 A (low dose, e.g., 1 mg/kg/day)

-

Isoproterenol + CGP 20712 A (high dose, e.g., 5 mg/kg/day)

-

CGP 20712 A alone (e.g., 5 mg/kg/day)

-

-

Drug Preparation and Osmotic Pump Loading:

-

Dissolve isoproterenol and/or CGP 20712 A in sterile saline to the desired concentrations for delivery via osmotic minipumps. The concentration will depend on the pump's flow rate and the target daily dose.

-

Fill the osmotic minipumps according to the manufacturer's instructions.

-

-

Surgical Implantation of Osmotic Pumps:

-

Anesthetize the mice using isoflurane.

-